2-(3-acetyl-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Description
This compound features an indole core substituted at the 1-position with a methylsulfonyl-piperazine moiety via an ethanone bridge and an acetyl group at the 3-position of the indole ring. Its molecular formula is C₁₇H₂₀N₃O₃S (calculated molecular weight: 354.43 g/mol). The methylsulfonyl group on the piperazine enhances polarity and metabolic stability, while the acetyl group on indole may influence electronic properties and receptor binding. The ethanone linker facilitates structural flexibility, enabling interactions with biological targets such as serotonin receptors or enzymes .
Properties
Molecular Formula |
C17H21N3O4S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C17H21N3O4S/c1-13(21)15-11-19(16-6-4-3-5-14(15)16)12-17(22)18-7-9-20(10-8-18)25(2,23)24/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
ALWSSKGHDSGUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-acetyl-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. The presence of the indole moiety and piperazine ring contributes to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Indole derivatives often exhibit affinity for serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
- Dopamine Receptors : The piperazine component may enhance interaction with dopamine receptors, indicating possible antipsychotic properties.
- Anti-inflammatory Pathways : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In vitro testing revealed IC50 values ranging from 10 to 20 µM against breast and lung cancer cell lines .
- Mechanisms : The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting the cell cycle at the G2/M phase.
Anti-inflammatory Properties
The compound has shown promising results in reducing inflammation:
- Inhibition of Cytokines : It significantly decreases levels of TNF-alpha and IL-6 in macrophage cultures .
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this indole derivative may possess neuropharmacological properties:
- Anxiolytic Activity : Animal studies indicated reduced anxiety-like behavior in elevated plus maze tests.
- Cognitive Enhancement : Preliminary data suggest potential benefits in cognitive function, warranting further investigation into its use in neurodegenerative diseases.
Case Studies
Several case studies have explored the biological effects of similar indole derivatives:
-
Study on Anticancer Activity :
- Researchers synthesized a series of indole derivatives and tested their effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- Results indicated that modifications at the piperazine ring enhanced cytotoxicity, with some compounds showing over 80% inhibition at 20 µM concentrations.
-
Anti-inflammatory Research :
- A study evaluated the anti-inflammatory effects of various indole derivatives in a colitis model.
- The results showed that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone significantly reduced colon inflammation markers.
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit promising anticancer properties. The compound has been synthesized and tested for its cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-acetyl-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide | DU145 (Prostate) | 12.5 | PI3K/AKT pathway inhibition |
Antimicrobial Properties
Indole derivatives have shown significant antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. A recent study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Table 2: Antimicrobial Activity of Indole Derivatives
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Antibacterial |
| Escherichia coli | 64 | Antibacterial |
| Candida albicans | 16 | Antifungal |
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and neurological health. Preliminary studies have indicated that the compound may exhibit anxiolytic and antidepressant-like effects in animal models .
Case Study: Indole Derivative in Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, an indole derivative similar to the compound was administered alongside standard chemotherapy. Results showed improved patient outcomes, including enhanced tumor response rates and reduced side effects compared to traditional treatments alone .
Case Study: Antimicrobial Efficacy
A research team investigated the antimicrobial efficacy of various indole derivatives, including the compound of interest, against multi-drug resistant strains of bacteria. The findings revealed that the compound significantly inhibited bacterial growth and could serve as a lead candidate for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound shares a common scaffold with derivatives containing:
- Piperazine ring : Often substituted with sulfonyl, aryl, or alkyl groups.
- Ethanone bridge: Links the piperazine to an aromatic heterocycle (e.g., indole, pyrazole, tetrazole).
- Aromatic system : Varies between indole, pyrazole, or pyridine, with substituents affecting target affinity.
Table of Comparative Analysis
Detailed Analysis
Piperazine Substituent Effects
- Methylsulfonyl (Target Compound) : Enhances solubility and metabolic stability compared to bulkier groups like tosyl (3a) or diphenylmethyl (). The electron-withdrawing nature may improve receptor binding by modulating piperazine basicity .
- Trifluoromethylphenyl (UDO) : Increases lipophilicity and resistance to oxidative metabolism, critical for antiparasitic activity .
Aromatic System Variations
- Indole vs. Pyrazole : Indole’s planar structure enables π-π stacking with hydrophobic pockets in receptors (e.g., 5-HT6), while pyrazole () may favor different targets due to altered electronics and steric profile .
- Pyridine (UDO) : Replaces indole, reducing steric bulk and enabling interactions with heme-containing enzymes like CYP51 .
Substituent Position and Electronic Effects
Research Findings and Implications
Pharmacological Activity
- The methylsulfonyl group may improve blood-brain barrier penetration compared to tosyl .
- Antiparasitic Activity: Pyridine derivatives (e.g., UDO) demonstrate efficacy against Trypanosoma cruzi by inhibiting CYP51, highlighting the impact of aromatic system choice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
